molecular formula C23H17Cl2N3O3S B10875715 2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide

2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide

Cat. No.: B10875715
M. Wt: 486.4 g/mol
InChI Key: ARZQYVBMMZNSSJ-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a trimethyl-oxothieno-pyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-chlorobenzoyl chloride. This intermediate is synthesized by reacting 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.

Scientific Research Applications

2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

2-chloro-N-(2-chlorobenzoyl)-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C23H17Cl2N3O3S/c1-12-13(2)32-20-19(12)23(31)27(14(3)26-20)28(21(29)15-8-4-6-10-17(15)24)22(30)16-9-5-7-11-18(16)25/h4-11H,1-3H3

InChI Key

ARZQYVBMMZNSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N(C(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

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